molecular formula C14H15ClN2O B1519673 3-(aminomethyl)-N-phenylbenzamide hydrochloride CAS No. 1171573-70-8

3-(aminomethyl)-N-phenylbenzamide hydrochloride

Cat. No.: B1519673
CAS No.: 1171573-70-8
M. Wt: 262.73 g/mol
InChI Key: CVPOEXWCRQWHSY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-phenylbenzamide hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure, which includes an aminomethyl group attached to a benzamide moiety, and its hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminomethylbenzoic acid and aniline.

  • Reaction Steps: The carboxylic acid group of 3-aminomethylbenzoic acid is first activated using reagents like thionyl chloride to form the acid chloride. This is then reacted with aniline to form the benzamide derivative.

  • Hydrochloride Formation: The resulting benzamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure product quality.

  • Purification: The crude product is purified using crystallization techniques, often involving solvent systems to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often involving alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Alkylated amines.

Scientific Research Applications

3-(Aminomethyl)-N-phenylbenzamide hydrochloride has diverse applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is employed in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

3-(Aminomethyl)-N-phenylbenzamide hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

  • 3-(Aminomethyl)pyridine: Similar in having an aminomethyl group but differs in the aromatic ring structure.

  • 4-(Aminomethyl)benzoic acid: Similar in the benzamide structure but differs in the position of the aminomethyl group.

These compounds share similarities in their functional groups but differ in their chemical properties and applications.

Properties

IUPAC Name

3-(aminomethyl)-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOEXWCRQWHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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